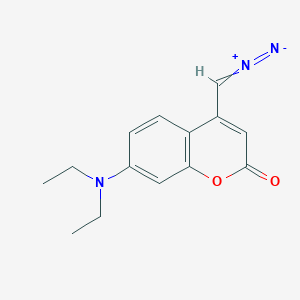

4-(Diazomethyl)-7-(diethylamino)coumarin

Übersicht

Beschreibung

Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs . It’s a 2H-chromen-2-one oxa-heterocycle that has been extensively studied due to its occurrence in many biologically active compounds . The ubiquity of coumarin is most likely due to its chemical structure flat, aromatic, and lipophilic with a lactone group that allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .

Synthesis Analysis

Coumarin synthesis involves the efficient assembly of a series of phenol-derived propiolates and their Au (I)-catalyzed cyclization (intramolecular hydroarylation) to give the corresponding coumarins . The reaction is conducted with a strong Brønstedt acid such as methanesulfonic acid or a Lewis acid such as AlCl3 .Molecular Structure Analysis

The molecular structure of coumarin derivatives is influenced by the presence of an amino group and enamine carbon, which enhances their chemical reactivity . The presence of a strong intramolecular hydrogen bond has been confirmed .Chemical Reactions Analysis

The reactions of coumarin with hydroxyl radical in the environment have been studied using quantum chemical methods . The reaction steps were modeled by considering the fundamental radical reactions of phenolic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by the polarity of the environment . The transition energy barrier between the fluorescent state and TICT state increases with decreasing solvent polarity, leading to an increase in the fluorescence quantum yield .Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling Reagents The compound has shown potential in introducing fluorophores into acidic substances. Its derivatives, especially those with 7-methoxy and 7-acetyloxy substituents, have been found useful as fluorogenic reagents for carboxylic acids (Ito & Maruyama, 1983).

Study of Photoreactions 7-Diethylamino-4-methyl coumarin derivatives, including 4-(Diazomethyl)-7-(diethylamino)coumarin, have been studied for their photoreactions. These studies provide insights into the generation of radical species and cation triplet diradicals during photolysis, contributing to the understanding of coumarin photophysics (Takano & Abe, 2022).

Optoelectronic Properties The compound has been used in studying dye aggregation and complex formation, particularly in the context of its optoelectronic properties. This research is relevant for applications in laser dyes and biomedical inhibitors (Liu et al., 2014).

Nonlinear Optical Properties Coumarin derivatives, including those with 7-(diethylamino) substitution, have been explored for their linear and nonlinear optical properties. These studies are crucial in the development of materials for photonic and optoelectronic applications (Tathe & Sekar, 2016).

Synthesis and Photoluminescence 4-(Diazomethyl)-7-(diethylamino)coumarin has been used in the synthesis of coumarin derivatives with applications in photoluminescence. These studies are significant in the field of fluorescence and photonics (Wang et al., 2015).

Fluorescent Labeling in Chromatography The compound has been synthesized as a fluorescent labeling reagent for hydroxyl and carboxyl compounds, particularly in high-performance liquid chromatography, demonstrating its versatility in analytical chemistry (Takadate et al., 1982).

Anti-Mitotic Potential in Cancer Research A derivative of 4-(Diazomethyl)-7-(diethylamino)coumarin showed anti-mitotic potential in drug-resistant human gastric cancer cells. This highlights its potential application in the development of new treatments for drug-resistant cancers (Kim et al., 2012).

Synthesis of Photosensitizers and Fluorescent Labels The compound has been used as an intermediate in the synthesis of organic photosensitizers for photovoltaic devices and fluorescent labels for biomolecules, indicating its significance in renewable energy and biomedical research (Martins et al., 2020).

Zukünftige Richtungen

Future research could focus on the development of novel coumarin-based dye sensitizers with improved properties for use in Grätzel solar cells . Additionally, the site-dependent substituent(s) could be an effective route to modulate the fluorescence properties for such compact, engineerable, and versatile chemosensors .

Eigenschaften

IUPAC Name |

4-(diazomethyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJREJZJPCLZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diazomethyl)-7-(diethylamino)coumarin | |

CAS RN |

88861-43-2 | |

| Record name | 4-(Diazomethyl)-7-(diethylamino)coumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)